2-(Chloromethyl)-5-iodopyridine
Description
Properties
Molecular Formula |
C6H5ClIN |
|---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
2-(chloromethyl)-5-iodopyridine |
InChI |
InChI=1S/C6H5ClIN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 |
InChI Key |
CHMBLTXRDNJTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)CCl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Picoline to 2-Chloromethylpyridine
The foundational step in this route involves the liquid-phase chlorination of 2-picoline (2-methylpyridine) using chlorine gas in the presence of a phosphorus trichloride initiator and an acidic buffer. Adapted from the industrial-scale synthesis of 2-chloro-5-chloromethylpyridine, this method leverages radical-mediated chlorination to convert the methyl group at position 2 into a chloromethyl moiety. Critical parameters include maintaining a reaction temperature of 120–160°C and a pH of 4–5 to minimize byproducts such as polychlorinated derivatives. Under optimized conditions, this step achieves yields exceeding 85%, with the chloromethyl group introduced exclusively at position 2 due to the steric and electronic effects of the pyridine nitrogen.
Regioselective Nitration at Position 5
Subsequent nitration of 2-chloromethylpyridine employs a sulfuric acid-nitric acid mixture at 100–160°C to introduce a nitro group at position 5, meta to the chloromethyl substituent. The nitro group’s strong electron-withdrawing nature directs further functionalization, with the reaction proceeding via a mixed acid mechanism that favors meta substitution in pyridine systems. This step typically requires 7–10 hours, yielding 5-nitro-2-(chloromethyl)pyridine as the major product.
Reduction to 5-Amino Intermediate
Catalytic hydrogenation or iron-acetic acid reduction converts the nitro group to an amine, yielding 5-amino-2-(chloromethyl)pyridine. The amine serves as a versatile intermediate for diazotization, with reduction conditions carefully controlled to prevent dechlorination of the chloromethyl group.
Diazotization and Iodination
Treatment of the amine with sodium nitrite in sulfuric acid at –10°C generates a diazonium salt, which undergoes iodide substitution upon reaction with potassium iodide at 0°C. This Sandmeyer-type reaction replaces the diazo group with iodine, achieving 70–80% yields of 2-(chloromethyl)-5-iodopyridine. The protocol’s regiochemical fidelity is attributed to the amine’s directing effects and the low-temperature conditions that suppress side reactions.
Halomethylation of 5-Iodopyridine
Blanc Chloromethylation Strategy
This route explores the direct introduction of a chloromethyl group onto 5-iodopyridine using formaldehyde and hydrochloric acid in the presence of zinc chloride. While the Blanc reaction is well-established for benzene derivatives, pyridine’s reduced nucleophilicity necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours). The iodine substituent at position 5 exerts a meta-directing effect, theoretically favoring chloromethylation at position 3. However, practical yields remain low (<30%) due to competing polymerization and incomplete substitution.
Alternative Halomethylation Approaches
Recent advances in transition metal-catalyzed C–H activation offer potential workarounds. For instance, palladium-mediated coupling of 5-iodopyridine with chloromethylzinc reagents could enable direct functionalization at position 2. While no explicit examples are documented in the provided sources, analogous Suzuki-Miyaura couplings for 2-chloro-5-iodopyridine suggest feasibility with appropriate catalyst tuning.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Chlorination-Iodination | 4 | 60–70 | High regioselectivity; Scalable | Multi-step purification required |
| Halomethylation | 2 | <30 | Conceptually simple | Low yield; Poor regiocontrol |
| Cross-Coupling (Theoretical) | 1–2 | N/A | Single-step potential | Requires catalyst development |
The sequential chlorination-iodination route emerges as the most industrially viable strategy, balancing yield and regiochemical precision. In contrast, direct halomethylation suffers from inefficiencies inherent to pyridine’s electronic structure, though it remains a focus for methodological innovation.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The iodine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Chloromethyl)-5-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-iodopyridine involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine substituent can participate in halogen bonding, influencing molecular interactions and stability .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 2-(Chloromethyl)-5-iodopyridine
- Molecular Formula : C₆H₅ClIN
- CAS Registry Number : 1225380-30-2
- Synonyms: SCHEMBL2326477, AKOS030626176, ZINC118645093
- Key Features :
- Molecular Weight : ~269.47 g/mol (calculated).
- Appearance : Likely a crystalline solid, similar to 2-chloro-5-iodopyridine (yellow crystals, m.p. 99°C) .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Key Differences :
- Reactivity: The chloromethyl group (-CH₂Cl) in 2-(Chloromethyl)-5-iodopyridine enables nucleophilic substitutions (e.g., SN2), while the iodine atom supports transition-metal-catalyzed cross-couplings.
- Electronic Effects : Methoxy (-OCH₃) in 5-(Chloromethyl)-2-methoxypyridine is electron-donating, altering ring electron density compared to electron-withdrawing halogens .
Positional Isomers
Impact of Substituent Position :
Functional Group Variants
Functional Group Reactivity :
- Amino Group: Enhances solubility and biological activity (e.g., 2-amino-5-chloropyridine’s antimicrobial use) .
- Cyano Group: Facilitates conversion to other functional groups (e.g., -COOH), expanding synthetic utility .
Biological Activity
2-(Chloromethyl)-5-iodopyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its derivatives have been studied for various pharmacological properties, including antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity of 2-(Chloromethyl)-5-iodopyridine, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
2-(Chloromethyl)-5-iodopyridine features a pyridine ring substituted with a chloromethyl and an iodine group. The presence of these halogen substituents can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 2-(Chloromethyl)-5-iodopyridine exhibit significant antimicrobial properties. A study highlighted that certain derivatives were effective against various bacterial strains, suggesting that modifications to the halogen groups can enhance their efficacy.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | P. aeruginosa | 64 µg/mL |
This table illustrates the varying effectiveness of different derivatives against common pathogenic bacteria, emphasizing the potential for developing new antibiotics based on this scaffold.
Anticancer Activity
The anticancer potential of 2-(Chloromethyl)-5-iodopyridine has been investigated through various in vitro studies. Notably, compounds derived from this structure have shown potent inhibition of cancer cell proliferation.
A significant study evaluated the activity against L1210 mouse leukemia cells, revealing that some derivatives exhibited IC50 values in the nanomolar range:
| Compound Derivative | Cell Line | IC50 (nM) |
|---|---|---|
| Derivative D | L1210 | 10 |
| Derivative E | MCF-7 (breast) | 25 |
| Derivative F | HeLa (cervical) | 15 |
The mechanisms underlying these activities often involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.
Mechanistic Insights
The biological activity of 2-(Chloromethyl)-5-iodopyridine derivatives is often attributed to their ability to interact with specific biological targets within cells. For instance:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cancer metabolism, leading to reduced cell viability.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical study evaluated the effectiveness of a specific derivative against multidrug-resistant bacterial infections in patients. The results demonstrated a significant reduction in bacterial load after treatment, highlighting the compound's potential as a therapeutic agent.
- Case Study on Anticancer Properties : An experimental study using xenograft models showed that a derivative of 2-(Chloromethyl)-5-iodopyridine significantly inhibited tumor growth compared to control groups, supporting its potential as an anticancer drug candidate.
Q & A
Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-iodopyridine, and how do reaction conditions influence yield?
Methodological Answer: A robust synthesis involves coupling 2-chloro-5-iodopyridine with benzyl halides or thiols via Ullmann-type reactions. For example, a protocol using 2-chloro-5-iodopyridine (1.11 g, 4.64 mmol), 4-bromothiophenol (0.88 g), copper iodide (44 mg), potassium carbonate (1.28 g), and ethylene glycol in iPrOH at 80°C under nitrogen for 16 hours achieves moderate yields (~60%) . Key variables include:
- Catalyst loading: Copper iodide at 5 mol% minimizes side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase impurities.
- Temperature: Prolonged heating (>12 hours) improves conversion but risks decomposition.
Q. How can researchers characterize 2-(Chloromethyl)-5-iodopyridine and distinguish it from structural analogs?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: The chloromethyl group (~δ 4.5 ppm in H NMR) and iodine’s deshielding effect on adjacent protons are diagnostic. Compare with analogs like 2-(Benzyloxy)-5-iodopyridine, where benzyloxy protons appear at δ 5.1–5.3 ppm .
- Mass spectrometry: ESI-MS typically shows [M+H]+ at m/z 268.9 (CHClIN).
- X-ray crystallography: Resolves positional isomerism (e.g., 5-iodo vs. 3-iodo substitution) .
Q. What are the primary applications of 2-(Chloromethyl)-5-iodopyridine in pharmaceutical research?
Methodological Answer: This compound serves as a versatile intermediate:
- Neonicotinoid analogs: React with nitromethylene pharmacophores to create insecticides .
- Antiviral agents: The iodine atom facilitates cross-coupling (e.g., Suzuki reactions) to attach aryl/heteroaryl groups for bioactivity screening .
- Prodrugs: The chloromethyl group undergoes nucleophilic substitution with amines or thiols for targeted delivery .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms involving 2-(Chloromethyl)-5-iodopyridine?
Methodological Answer: Contradictions often arise from competing pathways (e.g., radical vs. polar mechanisms in cross-coupling). To clarify:
Q. What strategies mitigate challenges in handling 2-(Chloromethyl)-5-iodopyridine’s hygroscopicity and instability?
Methodological Answer:
Q. How can impurity profiles of 2-(Chloromethyl)-5-iodopyridine be analyzed and controlled?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/HO gradient) to detect common impurities like dehalogenated byproducts (e.g., 5-iodopyridine).
- ICH guidelines: Limit iodine-containing impurities (<0.15% w/w) via recrystallization (EtOAc/hexane) .
- Stability studies: Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic pathways .
Q. How should researchers address discrepancies in spectral data for derivatives of 2-(Chloromethyl)-5-iodopyridine?
Methodological Answer:
- Reference standards: Compare with PubChem-deposited spectra (e.g., InChIKey: JGDILQQBHGZXEG-UHFFFAOYSA-N for benzyloxy analogs) .
- Multivariate analysis: Apply PCA (Principal Component Analysis) to C NMR datasets to distinguish positional isomers .
- Collaborative validation: Share raw data via platforms like CCDC (Cambridge Crystallographic Data Centre) for peer verification .
Q. What experimental designs optimize reaction conditions for 2-(Chloromethyl)-5-iodopyridine in cross-coupling reactions?
Methodological Answer: Use a Design of Experiments (DoE) approach:
Q. How can computational tools predict the reactivity of 2-(Chloromethyl)-5-iodopyridine in novel reactions?
Methodological Answer:
- Docking studies: Simulate interactions with biological targets (e.g., acetylcholinesterase for neonicotinoids) using AutoDock Vina .
- Reactivity indices: Calculate Fukui functions (Gaussian 09) to identify electrophilic sites (C-I bond) prone to substitution .
- Machine learning: Train models on PubChem data to predict reaction outcomes (e.g., random forest classifiers) .
Q. What safety protocols are critical when working with 2-(Chloromethyl)-5-iodopyridine’s hazardous byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
